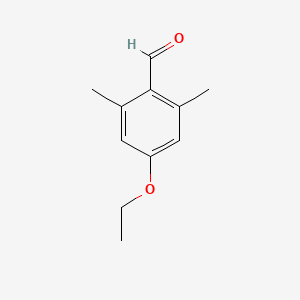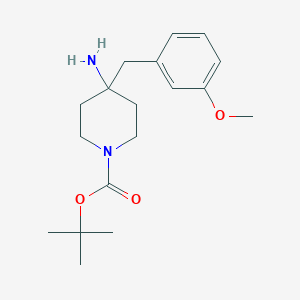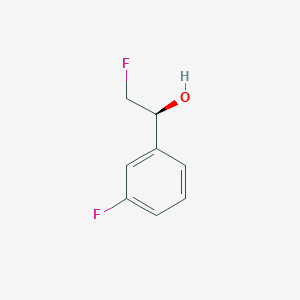
1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In this case, the pyrazole ring is substituted with a phenyl group at the 3-position and a 4-nitrophenyl group at the 1-position.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, we can infer that it might undergo reactions typical of pyrazoles and nitroaromatics. This could include electrophilic aromatic substitution reactions, reduction of the nitro group, and potentially reactions at the 5-position of the pyrazole ring .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
- 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol serves as a valuable building block in organic synthesis. Researchers have explored its reactivity and versatility for creating novel compounds with potential pharmaceutical applications . Its structural features make it an attractive candidate for designing new drugs.
Antitumor Activity
- Studies have evaluated the antitumor properties of this compound. In vitro assays against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines demonstrated high potency compared to the standard antitumor drug Cisplatin . Further investigations into its mechanism of action and potential clinical applications are warranted.
Triazolopyrimidine Derivatives
- The synthesis of triazolopyrimidine derivatives has attracted attention due to their potent biological and pharmacological activities. Researchers have explored related compounds, such as triazolo[4,3-a]pyrimidin-6-sulfonamides, which exhibit inhibitory effects on cancer cell growth . 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol could contribute to this field.
Functionalized Thiophene Derivatives
- Thiophene derivatives have received considerable attention for their anti-tumor activities. The incorporation of functional groups, including nitrophenyl moieties, enhances their biological properties . 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol falls within this category and may offer unique advantages.
1,3,4-Oxadiazoles and Indole Derivatives
- Researchers have synthesized related compounds, such as 1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, for their antitubercular activity . Exploring the potential of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol in this context could yield promising results.
Reagent Synthesis
- 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol can serve as a reagent for synthesizing other compounds. For instance, it has been used in the one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, which finds applications in organic chemistry .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-4-2-1-3-5-11)16-17(15)12-6-8-13(9-7-12)18(20)21/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSOCGJVXDRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2570848.png)

![N-(3-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2570851.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2570853.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2570855.png)


![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2570859.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2570860.png)
![N-[6-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2570861.png)
